molecular formula C6H16ClNO B1451520 2-Isobutoxy-1-ethanamine hydrochloride CAS No. 1181458-02-5

2-Isobutoxy-1-ethanamine hydrochloride

Cat. No.: B1451520
CAS No.: 1181458-02-5
M. Wt: 153.65 g/mol
InChI Key: SQQGGCMNEHVGQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Isobutoxy-1-ethanamine hydrochloride involves several steps. One common method includes the reaction of 2-isobutoxyethanol with ammonia or an amine under specific conditions to form the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Isobutoxy-1-ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Isobutoxy-1-ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutoxy-1-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

2-Isobutoxy-1-ethanamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-methylpropoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQGGCMNEHVGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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